Enhanced Lipophilicity for CNS Permeability
The trifluoromethyl substitution in 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine results in a computed XLogP3 of 2.7 [1]. In contrast, the non-fluorinated analog, 1-(1H-indol-3-yl)propan-2-amine (α-methyltryptamine), exhibits a significantly lower logP of approximately 1.9 [2]. This differential of ΔlogP ≈ +0.8 translates to a predicted 6- to 10-fold increase in octanol-water partition coefficient, a key determinant of passive diffusion across biological membranes, including the blood-brain barrier.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | 1-(1H-indol-3-yl)propan-2-amine: logP = 1.903 (ChemBase computed) |
| Quantified Difference | ΔlogP = +0.8 |
| Conditions | In silico predictions using XLogP3 3.0 algorithm (PubChem) and ChemBase calculation methods |
Why This Matters
Higher lipophilicity directly correlates with increased passive permeability and enhanced blood-brain barrier penetration, a critical parameter for CNS-targeted drug candidates.
- [1] PubChem. (2025). Compound Summary for CID 53988436, 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine. National Center for Biotechnology Information. View Source
- [2] ChemBase. 1-(1H-indol-3-yl)propan-2-amine properties. View Source
